Ritipenem is a synthetic antibiotic belonging to the penem class of β-lactams. It is derived from thienamycin, the naturally occurring parent compound of the carbapenem antibiotics. [] Ritipenem itself is not administered directly but is delivered as ritipenem acoxil, an oral prodrug that is hydrolyzed to ritipenem in the body. [, ] Ritipenem exhibits a broad spectrum of activity against both Gram-negative and Gram-positive bacteria, including many strains that are resistant to other β-lactams. [] Its potent bacteriolytic activity and stability against β-lactamases make it a valuable tool for scientific research in various fields. [, ]
The synthesis of Ritipenem involves several steps that integrate various chemical reactions. One of the key methods reported includes the construction of the penem skeleton through a series of condensation and cyclization reactions. The process typically starts with suitable precursors that undergo transformations to form the beta-lactam ring characteristic of penems.
For instance, a notable synthesis route involves the use of hydrazine derivatives and isocyanates, leading to the formation of the core structure of Ritipenem. The synthesis process can be complex, often requiring careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize and confirm the structure of synthesized Ritipenem .
Ritipenem's molecular formula is CHNOS, with a molecular weight of approximately 317.37 g/mol. The compound features a beta-lactam ring fused to a five-membered ring containing sulfur, which is essential for its antibacterial activity. The stereochemistry around the beta-lactam carbon is crucial for its interaction with bacterial enzymes.
The three-dimensional structure of Ritipenem has been elucidated through X-ray crystallography, revealing its spatial arrangement which contributes to its binding affinity for penicillin-binding proteins in bacteria .
Ritipenem undergoes various chemical reactions typical for beta-lactam antibiotics. The primary mechanism involves acylation reactions where the antibiotic binds to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. This inhibition leads to bacterial lysis and death.
In laboratory settings, Ritipenem can also participate in hydrolysis reactions, where the beta-lactam ring can be opened in aqueous environments, although this reaction is generally unfavorable under physiological conditions due to the stability imparted by its structural features .
The mechanism of action of Ritipenem primarily revolves around its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to PBPs, which are essential enzymes involved in the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to these proteins, Ritipenem disrupts cell wall integrity, leading to osmotic instability and eventual cell lysis.
Studies have shown that Ritipenem exhibits potent bacteriolytic activity against various pathogens, including Haemophilus influenzae. This bacteriolytic effect is enhanced when used in combination with other antibiotics like cefsulodin .
Ritipenem exhibits several notable physical properties:
Chemical properties include its reactivity as a beta-lactam antibiotic, allowing it to engage in acylation reactions with PBPs effectively .
Ritipenem is primarily used in clinical settings as an antibiotic for treating serious infections caused by susceptible bacteria. Its broad-spectrum activity makes it suitable for various infections, including those caused by multidrug-resistant organisms.
Research continues into its potential applications beyond traditional antibiotic use, including investigations into its efficacy against biofilms and resistant strains. Additionally, Ritipenem serves as a model compound in studies aimed at developing new antibiotics within the penem class .
Ritipenem belongs to the penem subclass of β-lactam antibiotics, distinguished by a unique bicyclic core structure featuring:
Unlike classical penicillins (e.g., amoxicillin) or early carbapenems (e.g., imipenem), ritipenem’s molecular architecture confers distinct pharmacodynamic advantages. The penem nucleus exhibits greater conformational flexibility than penicillins, facilitating penetration through Gram-negative porin channels. Simultaneously, it resists hydrolysis by common β-lactamases due to steric hindrance around its C2-3 double bond and the C6 side chain [2] [8].
Structural Feature | Penicillins | Carbapenems | Penems (Ritipenem) |
---|---|---|---|
Core Ring System | Penam (thiazolidine) | Carbapenem (pyrroline) | Penem (unsaturated thiazole) |
C6 Substituent | R-group (e.g., PhCH₂–) | 1(R)-hydroxyethyl | 1(R)-hydroxyethyl |
β-Lactam Bond Stability | Low to moderate | High | Moderate to high |
β-Lactamase Resistance | Variable | High (except MBLs) | High (Class A/C/D) |
This hybrid configuration enables ritipenem to evade degradation by TEM-1 β-lactamase—an enzyme produced by ~20% of H. influenzae clinical isolates in the 1990s—while retaining affinity for penicillin-binding proteins (PBPs) [1] [6].
Ritipenem emerged during a critical gap in antibiotic development (1987–2000), when rising resistance among Gram-negative pathogens outpaced new drug approvals. Its development timeline reflects strategic responses to epidemiological shifts:
The antibiotic’s design capitalized on two golden-era insights:
Unlike broad-spectrum carbapenems, ritipenem targeted specific resistance threats efficiently, aligning with emerging "niche-spectrum" development philosophies [8] [5].
Ritipenem exerts bactericidal effects through dual biochemical mechanisms: PBP inhibition and β-lactamase evasion.
Ritipenem preferentially inactivates Haemophilus influenzae PBP 1b (IC₅₀ = 0.022 µg/mL), a transpeptidase essential for peptidoglycan cross-linking. Comparative studies reveal its binding specificity [1]:
PBP | Ritipenem | Fropenem | Cefdinir | Cefsulodin |
---|---|---|---|---|
1a | 0.194 | 0.168 | 0.932 | 10.9 |
1b | 0.022 | 0.044 | 0.012 | 0.304 |
3a | 2.31 | 2.00 | 0.449 | 11.5 |
4 | 0.012 | 0.042 | 0.657 | 5.36 |
High-affinity binding to PBP 1b triggers rapid bacterial lysis, observed as:
Ritipenem resists hydrolysis by class A β-lactamases (e.g., TEM-1) due to:
Critically, ritipenem avoids inducing filamentation—a resistance mechanism triggered by PBP 3 inhibitors (e.g., aztreonam). When combined with PBP 3-targeting antibiotics, ritipenem’s lytic activity remains uncompromised [1].
Ritipenem’s clinical value resides in its targeted activity against β-lactamase-producing Gram-negative pathogens—particularly H. influenzae and Enterobacteriaceae.
Ritipenem outperforms other β-lactams in bacteriolysis against resistant strains:
Antibiotic | MIC (µg/mL) | Bacteriolysis at 4× MIC | Morphological Changes |
---|---|---|---|
Ritipenem | 0.5 | Complete (4h) | Cell destruction |
Cefsulodin | 64 | Complete (4h) | Cell destruction |
Fropenem | 0.5 | Partial | Ovoid cells without lysis |
Cefdinir | 0.5 | Partial | Filamentation at MIC; lysis at 4× MIC |
This efficacy extends to β-lactamase-positive ampicillin-resistant (BLPAR) strains, reducing viable H. influenzae counts to ≤2.0 × 10³ CFU/mL within 8 hours [1] [6].
Ritipenem’s niche-spectrum activity offers two advantages in resistance containment:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7